![molecular formula C15H22O2 B1252529 Neoprocurcumenol CAS No. 102130-91-6](/img/structure/B1252529.png)
Neoprocurcumenol
Overview
Description
Neoprocurcumenol is a larvicidal compound that exerts significant toxicity on mosquito larvae . It has a molecular weight of 234.33 .
Molecular Structure Analysis
Neoprocurcumenol has a molecular formula of C15H22O2 . Its structure includes a hydroxy group and a ketone group .Physical And Chemical Properties Analysis
Neoprocurcumenol has a molecular weight of 234.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass is 234.161979940 g/mol . The topological polar surface area is 37.3 Ų .Scientific Research Applications
Anti-Inflammatory Activity
Neoprocurcumenol, a component of Curcuma wenyujin, has been reported to have anti-inflammatory properties . This makes it potentially useful in the treatment of diseases where inflammation plays a key role.
Anti-Oxidant Activity
The compound also exhibits anti-oxidant activity . This means it can neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process.
Anti-Bactericidal Activity
Neoprocurcumenol has been found to have anti-bactericidal properties . This suggests that it could be used in the development of new antibiotics or as a natural preservative.
Anti-Diabetic Activity
Research has indicated that Neoprocurcumenol has anti-diabetic effects . This could make it a valuable tool in managing and potentially treating diabetes.
Anti-Cancer Activity
One of the most promising applications of Neoprocurcumenol is its potential use in cancer treatment. It has been found to have anti-cancer activity , which could make it a valuable component in future cancer therapies.
Osteoporosis Treatment
Neoprocurcumenol has been found to ameliorate osteoporosis . This suggests that it could be used in the treatment of this common bone disease.
Antidepressant Properties
Curcuma aromatica, which contains Neoprocurcumenol, has been found to have antidepressant properties . This suggests that Neoprocurcumenol could potentially be used in the treatment of depression.
Hepatoprotective Properties
Curcuma aromatica has also been found to have hepatoprotective properties . This suggests that Neoprocurcumenol could potentially be used in the treatment of liver diseases.
Safety And Hazards
properties
IUPAC Name |
(3S,3aS)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,7-tetrahydro-1H-azulen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h13,17H,5-8H2,1-4H3/t13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDFKSHOYLOOB-ZFWWWQNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2CC(=C(C)C)C(=O)C1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@]([C@H]2CC(=C(C)C)C(=O)C1)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019969 | |
Record name | Neoprocurcumenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoprocurcumenol | |
CAS RN |
102130-91-6 | |
Record name | Neoprocurcumenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of neoprocurcumenol and its derivatives?
A1: Research suggests that neoprocurcumenol and its derivatives, such as 9-oxo-neoprocurcumenol, exhibit potent attachment inhibitory activity against the blue mussel, Mytilus edulis galloprovincialis []. This makes these compounds interesting candidates for the development of environmentally friendly antifouling agents.
Q2: From which natural sources can neoprocurcumenol be isolated?
A2: Neoprocurcumenol has been successfully isolated from the fresh rhizomes of Curcuma aromatica and Curcuma zedoaria, both belonging to the Zingiberaceae family []. These plants are traditionally used in various cultures for culinary and medicinal purposes.
Q3: Are there other bioactive compounds found alongside neoprocurcumenol in Curcuma aeruginosa?
A3: Yes, LC-MS analysis of Curcuma aeruginosa revealed a diverse profile of metabolites, with a predominance of sesquiterpenes characteristic of the Curcuma genus []. This analysis identified a compound with an ion mass of 312.28, predicted to be tetrahydro-bisdemethoxycurcumin, which exhibited both antioxidant and toxic properties [].
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